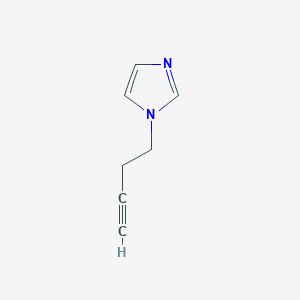
1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
Descripción general
Descripción
“1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid” is a complex organic compound. It contains a carbonyl group, a benzyloxy group, and a carboxylic acid group . The carbonyl and the hydroxyl oxygen in the carboxylic acid group are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of such compounds often involves reactions like protodeboronation of alkyl boronic esters and Suzuki–Miyaura coupling . Protodeboronation is a process where a boronic ester is converted to a boronic acid, and then further reacted to form the desired product . Suzuki–Miyaura coupling is a type of reaction that forms a carbon-carbon bond between an organoboron compound and a halide using a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The carbonyl and the hydroxyl oxygen in the carboxylic acid group are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape . The benzyloxy group is likely to add further complexity to the structure.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of multiple reactive groups. The carbonyl group is known to undergo nucleophilic addition reactions . The carboxylic acid group can react with alcohols to form esters, a process called Fischer esterification . It can also react with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. In general, compounds containing a carbonyl group and a carboxylic acid group are polar and can form hydrogen bonds, which can affect their boiling points and solubilities .Mecanismo De Acción
The mechanism of action of this compound would depend on the specific context in which it is used. In general, the carbonyl group in the compound can undergo nucleophilic addition reactions . The carboxylic acid group can react with alcohols to form esters, a process called Fischer esterification . It can also react with amines to form amides .
Propiedades
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(11(15)16)7-8-14(13)12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJTUZMRAXZYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3301678.png)


![3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B3301694.png)
![2-[(Pyridin-4-yl)methoxy]benzonitrile](/img/structure/B3301700.png)


![2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B3301714.png)
![6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine](/img/structure/B3301720.png)
![Dibenz[b,f]oxepin-10-carboxylic acid, 8-chloro-10,11-dihydro-11-[(methylamino)methyl]-, hydrochloride (1:1), (10R,11R)-rel-](/img/structure/B3301728.png)